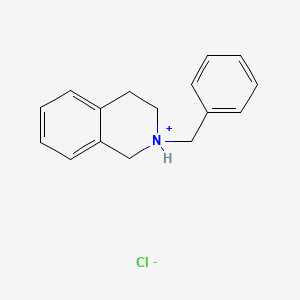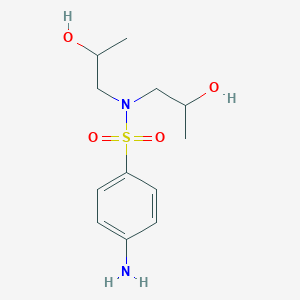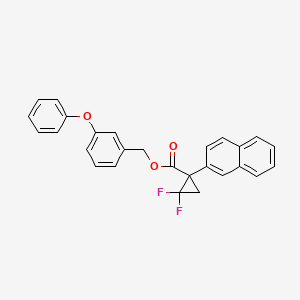
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyclopropane ring, a naphthalene moiety, and a phenoxyphenyl group, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, introduction of the difluoro group, and the attachment of the naphthalene and phenoxyphenyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学研究应用
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism by which cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane rings and carboxylic acid groups.
Difluoro compounds: Molecules containing difluoro groups that exhibit similar chemical properties.
Naphthalene derivatives: Compounds with naphthalene moieties that share structural similarities.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-difluoro-1-(2-naphthalenyl)-, (3-phenoxyphenyl)methyl ester stands out due to its combination of structural features, which confer unique chemical and biological properties
属性
CAS 编号 |
101492-34-6 |
|---|---|
分子式 |
C27H20F2O3 |
分子量 |
430.4 g/mol |
IUPAC 名称 |
(3-phenoxyphenyl)methyl 2,2-difluoro-1-naphthalen-2-ylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C27H20F2O3/c28-27(29)18-26(27,22-14-13-20-8-4-5-9-21(20)16-22)25(30)31-17-19-7-6-12-24(15-19)32-23-10-2-1-3-11-23/h1-16H,17-18H2 |
InChI 键 |
VMRGNBIOBTWFIO-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(F)F)(C2=CC3=CC=CC=C3C=C2)C(=O)OCC4=CC(=CC=C4)OC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


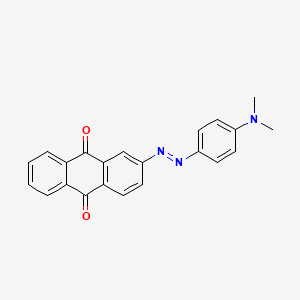

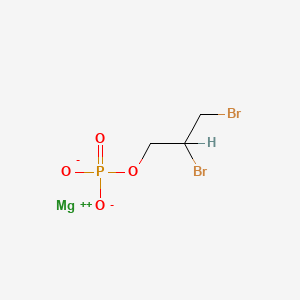

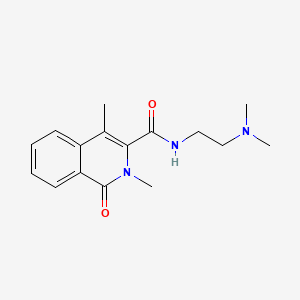
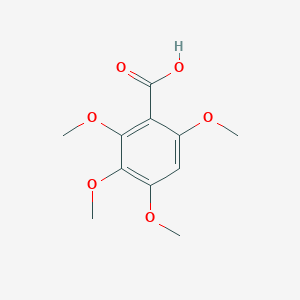
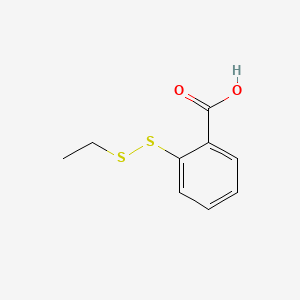
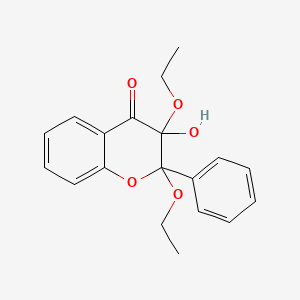
![3-[[3-[3-[4-Amino-5-(3,4-dichlorophenyl)-2-oxopyrimidin-1-yl]propoxy]phenyl]carbamoyl]benzenesulfonyl fluoride](/img/structure/B12805656.png)

![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)

